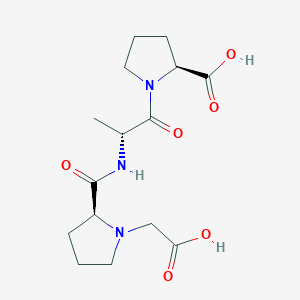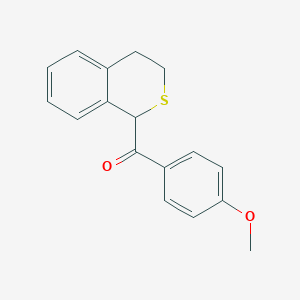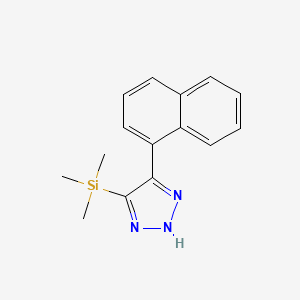
(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively, and an oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane typically involves the reaction of suitable precursors under specific conditions. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction proceeds under mild conditions, often at room temperature, and yields the desired oxirane with high stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The choice of solvents and purification methods, such as recrystallization or chromatography, is crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-(4-methoxyphenyl)-3-phenyl oxirane
- (2R,3S)-2-(4-methylphenyl)-3-phenyl oxirane
- (2R,3S)-2-(4-methoxyphenyl)-3-(4-chlorophenyl) oxirane
Uniqueness
(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane is unique due to the presence of both methoxy and methyl substituents on the aromatic rings, which influence its chemical reactivity and physical properties. This combination of substituents can lead to distinct stereoelectronic effects and interactions with other molecules, setting it apart from similar compounds.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane |
InChI |
InChI=1S/C16H16O2/c1-11-3-5-12(6-4-11)15-16(18-15)13-7-9-14(17-2)10-8-13/h3-10,15-16H,1-2H3/t15-,16+/m0/s1 |
InChI Key |
NVIPUEUUVGZCQS-JKSUJKDBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)





![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)

